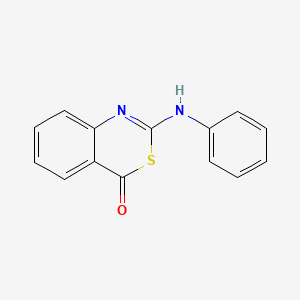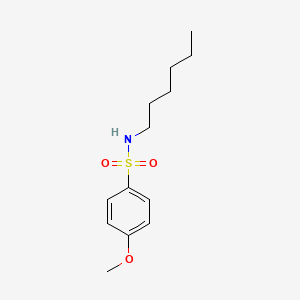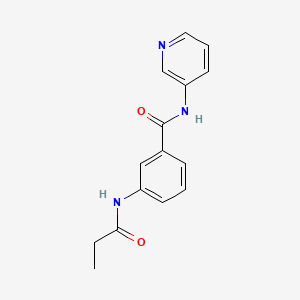![molecular formula C21H16N4S B11177198 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11177198.png)
2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with a suitable aldehyde or ketone to form the triazoloquinazoline core.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline core. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. .
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating infections, cancer, and other diseases. .
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
The molecular targets and pathways involved in its mechanism of action depend on the specific biological activity being studied. For instance, in cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds exhibit similar biological activities, including antimicrobial and anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also shows significant antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have been studied for their potential as agrobactericides and exhibit antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and the potential to interact with various molecular targets. This versatility makes it a valuable compound for further research and development in multiple scientific fields.
Properties
Molecular Formula |
C21H16N4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methyl-5-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H16N4S/c1-14-22-20-18-11-4-5-12-19(18)23-21(25(20)24-14)26-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13H2,1H3 |
InChI Key |
OFABBEZIOQGDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11177132.png)
![6-Phenylbenzo[a]phenazin-5-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11177140.png)

![2-(4-fluorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11177163.png)
![N-(5-chloropyridin-2-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11177178.png)
![N-(4-chlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177186.png)
![2-Pyridin-3-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11177192.png)
![7-butylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11177193.png)

![N-[4-(Acetylamino)-1,2,5-oxadiazol-3-yl]-4-bromobenzamide](/img/structure/B11177202.png)

